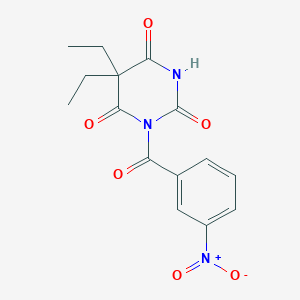
5,5-diethyl-1-(3-nitrobenzoyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-diethyl-1-(3-nitrobenzoyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrimidinetrione derivative that has been synthesized using various methods, and its unique properties make it a promising candidate for various applications.
Wirkmechanismus
The mechanism of action of 5,5-diethyl-1-(3-nitrobenzoyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are essential for the growth and survival of cancer cells and bacteria. It has also been found to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
5,5-diethyl-1-(3-nitrobenzoyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. It has also been shown to reduce inflammation, which is beneficial for the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5,5-diethyl-1-(3-nitrobenzoyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is its ability to inhibit the growth of cancer cells and bacteria. This makes it a promising candidate for the development of new drugs. However, its mechanism of action is not fully understood, which limits its potential applications. Additionally, its toxicity and side effects need to be thoroughly investigated before it can be used in clinical settings.
Zukünftige Richtungen
There are several future directions for the research on 5,5-diethyl-1-(3-nitrobenzoyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is the development of new drugs based on its structure and properties. Another direction is the investigation of its mechanism of action and the identification of its molecular targets. Furthermore, its potential applications in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases, need to be explored. Finally, its toxicity and side effects need to be thoroughly investigated to ensure its safety for clinical use.
Synthesemethoden
The synthesis of 5,5-diethyl-1-(3-nitrobenzoyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be achieved using different methods. One of the most common methods involves the reaction of 3-nitrobenzoyl chloride with diethyl malonate, followed by cyclization with ammonium acetate. Another method involves the reaction of 3-nitrobenzoyl chloride with ethyl acetoacetate, followed by cyclization with ammonium acetate. Both methods yield the desired compound with good yields.
Wissenschaftliche Forschungsanwendungen
5,5-diethyl-1-(3-nitrobenzoyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. Its ability to inhibit the growth of cancer cells and bacteria has made it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
5,5-diethyl-1-(3-nitrobenzoyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6/c1-3-15(4-2)12(20)16-14(22)17(13(15)21)11(19)9-6-5-7-10(8-9)18(23)24/h5-8H,3-4H2,1-2H3,(H,16,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWQQHKDCIHPLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Diethyl-1-(3-nitrobenzoyl)-1,3-diazinane-2,4,6-trione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide](/img/structure/B4959566.png)
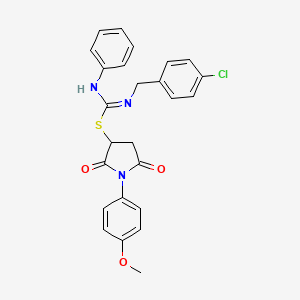
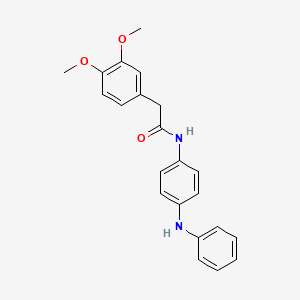
![2-[(2,6-dimethylphenyl)amino]-2-oxoethyl dimethyldithiocarbamate](/img/structure/B4959596.png)
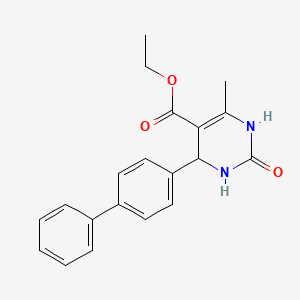
![1-(4-chlorophenyl)-5-{[(3,3-diphenylpropyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4959604.png)
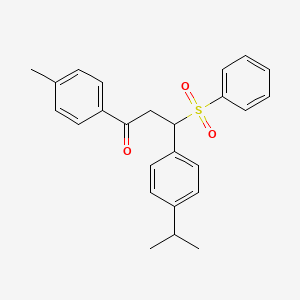

![3-(1,3-benzodioxol-5-yl)-5-isonicotinoyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4959627.png)
![5-(3-chlorophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4959630.png)
![4-[(4-fluorophenyl)amino]-6-[(1-phenylethyl)amino]-1,3,5-triazine-2-thiol](/img/structure/B4959638.png)

![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4959645.png)